molecular formula C12H10BrP B175563 Bromodiphenylphosphine CAS No. 1079-65-8

Bromodiphenylphosphine

Cat. No.: B175563
CAS No.: 1079-65-8
M. Wt: 265.08 g/mol
InChI Key: RZSMSXXOYMFIKN-UHFFFAOYSA-N
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Description

Bromodiphenylphosphine, also known as diphenylphosphinous bromide, is an organophosphorus compound with the chemical formula C12H10BrP. It is a colorless to pale yellow liquid that is used as a reagent in organic synthesis. This compound is particularly valuable in the field of organophosphorus chemistry due to its ability to form stable phosphorus-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromodiphenylphosphine can be synthesized through several methods. One common method involves the reaction of diphenylphosphine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction is as follows:

Ph2PH+Br2Ph2PBr+HBr\text{Ph}_2\text{PH} + \text{Br}_2 \rightarrow \text{Ph}_2\text{PBr} + \text{HBr} Ph2​PH+Br2​→Ph2​PBr+HBr

Another method involves the reaction of diphenylphosphine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is also carried out in an inert solvent under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bromodiphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to convert this compound to diphenylphosphine oxide.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in these reactions.

Major Products Formed

Scientific Research Applications

Bromodiphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable phosphorus-carbon bonds.

    Industry: It is used in the production of specialty chemicals, including flame retardants, plasticizers, and stabilizers.

Mechanism of Action

The mechanism of action of bromodiphenylphosphine primarily involves its ability to act as a ligand in metal-catalyzed reactions. As a ligand, it coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The phosphorus atom in this compound donates electron density to the metal center, enhancing the reactivity of the metal complex. This coordination is crucial for the success of various catalytic processes, including cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromodiphenylphosphine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and hydrogen analogs. This increased reactivity allows for a broader range of chemical transformations and applications in synthesis .

Properties

IUPAC Name

bromo(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSMSXXOYMFIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148323
Record name Bromodiphenylphosphine
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Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-65-8
Record name Bromodiphenylphosphine
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Record name Bromodiphenylphosphine
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Record name Bromodiphenylphosphine
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Record name Bromodiphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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